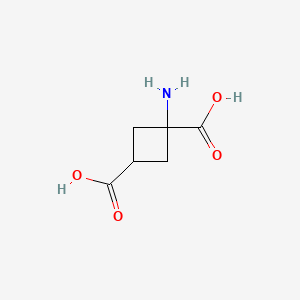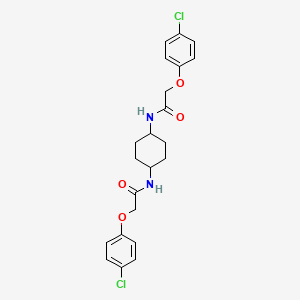
Nile Blue A sulfate
Overview
Description
Nile Blue A sulfate is a synthetic dye belonging to the phenoxazine family, known for its high fluorescence and photostability. It has been extensively used for imaging lysosomes and lipids in vitro due to its solvent-dependent optical properties, which make it an ideal scaffold for the development of pH probes and local polarity indicators. Despite its wide applications, literature reviews focusing on its synthesis, molecular structure, and chemical properties are scarce, with significant developments in the field occurring in recent years (Martinez & Henary, 2016).
Synthesis Analysis
Nile Blue A and its analogs are synthesized from the benzo[a]phenoxazine family, involving condensation reactions under specific conditions. The synthesis process aims to achieve compounds with high quantum yields and desirable solvent-dependent optical properties for various applications, including the development of sensitive probes for biological and chemical analysis (Jose, Ueno, & Burgess, 2009).
Molecular Structure Analysis
The molecular structure of Nile Blue A is characterized by its benzo[a]phenoxazine core, which is responsible for its distinctive optical properties. This structure supports solvent-dependent fluorescence and photostability, making Nile Blue A a versatile dye for scientific research. The molecular orientation and structure-activity relationships of Nile Blue A can be further explored through techniques such as surface-enhanced Raman scattering (SERS), providing insights into its interaction with various substrates (Wilson & Willets, 2016).
Chemical Reactions and Properties
Nile Blue A's chemical reactions are influenced by its interaction with different molecules and environmental conditions. For instance, its reaction with bromate in acidic solutions exhibits complex kinetics, leading to the formation of de-ethylated N-oxide derivatives. This reaction is significant for understanding the dye's behavior in various chemical environments (Jonnalagadda & Gollapalli, 2001).
Physical Properties Analysis
The physical properties of Nile Blue A, including its absorption and emission spectra, are notably solvent-dependent. Its spectra are significantly influenced by the molecular environment, exhibiting variations larger than 100 nm between different solvents. The absorption and emission maxima of Nile Blue A in vacuo provide a baseline for interpreting its behavior in solution-phase spectra, highlighting the importance of solvent interactions in determining the dye's optical properties (Stockett, Houmøller, & Nielsen, 2016).
Scientific Research Applications
Golgi Apparatus Research : Nile Blue A sulfate has been used in the analysis of the Golgi apparatus in nerve cells, indicating its utility in neuroscientific research (Tarao, 2008).
Fetal Maturity Estimation : In obstetrics, this compound has been employed to estimate fetal maturity through the staining of fetal cells in amniotic fluid (Morrison et al., 1977).
Lipofuscin Staining : The compound is instrumental in the staining of lipofuscins, revealing insights into fatty acid and neutral fat interactions (Lillie, 1956).
Microbial Lipolysis Detection : this compound has been used in culture mediums to detect lipolytic microorganisms, showcasing its role in microbiological studies (Eisenberg, 1939).
Chemical Reaction Studies : It has been studied for its reaction with hydrogen peroxide in the presence of anionic surfactants, highlighting its use in chemical analysis (Janković et al., 1999).
Tumor Cell Fluorescence : this compound induces a fluorescent reaction in tumour cells, useful in cancer research and diagnostics (Bastos & Marques, 1972).
Protein Analysis in Gels : The compound facilitates the fluorescent staining of protein bands in gels, aiding in protein analysis (Bermúdez et al., 1994).
Raman Spectroscopy : It's used in SER(R)S spectroscopy for high signal intensity recording, proving its value in spectroscopic analysis (Nickel et al., 2004).
Marine Biology Research : this compound has been employed in staining sea-star larvae, contributing to marine biological studies (Simon, 1974).
Phospholipid Histochemistry : The compound is used in the histochemical analysis of phospholipids, demonstrating its utility in histological studies (Menschik, 1953).
Mechanism of Action
Target of Action
Nile Blue Sulfate, also known as Nile Blue A Sulfate, is primarily used as a stain in biology and histology . Its primary targets are cell nuclei and lipids within cells . It imparts a blue color to cell nuclei and differentiates between neutral lipids (triglycerides, cholesteryl esters, steroids) which are stained pink and acids (fatty acids, chromolipids, phospholipids) which are stained blue .
Mode of Action
Nile Blue Sulfate interacts with its targets by imparting color to them. This is achieved through the process of staining, where the compound binds to specific cellular components and changes their color . This allows for the visualization of these components under a microscope . The compound’s interaction with lipids is particularly noteworthy, as it can differentiate between neutral lipids and acidic lipids based on the color they are stained .
Biochemical Pathways
It is known that the compound plays a role in the visualization of lipids within cells . This can be particularly useful in studying lipid metabolism and related biochemical pathways.
Pharmacokinetics
As a stain used in biological and histological studies, it is typically applied directly to the sample and observed under a microscope . Therefore, its bioavailability is largely dependent on its ability to bind to its targets and impart color to them.
Result of Action
The primary result of Nile Blue Sulfate’s action is the staining of cell nuclei and lipids within cells . This allows for the visualization of these components under a microscope . The compound’s ability to differentiate between neutral and acidic lipids based on the color they are stained can provide valuable information about the lipid composition of the sample .
Action Environment
The action of Nile Blue Sulfate can be influenced by various environmental factors. For instance, the compound’s fluorescence shows especially in nonpolar solvents with a high quantum yield . Additionally, the absorption and emission maxima of Nile Blue Sulfate are strongly dependent on pH and the solvents used . These factors can influence the compound’s staining action, efficacy, and stability.
Future Directions
Nile Blue A has been used in the detection of free fatty acids and triglycerides in cells for imaging and flow cytometry . It has potential applications in rapid and robust quantification of dsDNA in field settings . The use of Nile Blue A in conjunction with its derivative Nile Red for fluorescent cell imaging is a promising area of research .
properties
IUPAC Name |
(5-aminobenzo[a]phenoxazin-9-ylidene)-diethylazanium;sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C20H19N3O.H2O4S/c2*1-3-23(4-2)13-9-10-17-18(11-13)24-19-12-16(21)14-7-5-6-8-15(14)20(19)22-17;1-5(2,3)4/h2*5-12,21H,3-4H2,1-2H3;(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIRDPEPUXNCOLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](=C1C=CC2=NC3=C(C=C(C4=CC=CC=C43)N)OC2=C1)CC.CC[N+](=C1C=CC2=NC3=C(C=C(C4=CC=CC=C43)N)OC2=C1)CC.[O-]S(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H40N6O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
2381-85-3 (Parent) | |
| Record name | Nile Blue sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003625578 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
732.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Green, blue, steel gray, or black powder; [Acros Organics MSDS] | |
| Record name | Nile Blue | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/15954 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
3625-57-8 | |
| Record name | Nile Blue sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003625578 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis[5-amino-9-(diethylamino)benzo[a]phenoxazin-7-ium] sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.757 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[4-(diethylamino)phenyl]-N-[3-(2-methyl-1H-indol-1-yl)propyl]acetamide](/img/structure/B1193841.png)

